1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14797337
Molecular Formula: C19H15ClN4O2S
Molecular Weight: 398.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClN4O2S |
|---|---|
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H15ClN4O2S/c20-13-4-3-5-14(9-13)24-10-12(8-17(24)25)18(26)23-19-22-16(11-27-19)15-6-1-2-7-21-15/h1-7,9,11-12H,8,10H2,(H,22,23,26) |
| Standard InChI Key | YMBYOHNZKARBBF-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Introduction
1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that belongs to a class of molecules known for their potential biological activities. This compound combines structural elements from several pharmacologically relevant classes, including pyrrolidine, thiazole, and pyridine rings, which are often found in drugs and drug candidates.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazole precursors. The key steps include:
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Formation of the Pyrrolidine Core: This involves the synthesis of a pyrrolidine ring, often through cyclization reactions.
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Synthesis of the Thiazole Ring: The thiazole ring is typically formed using a condensation reaction involving a suitable aldehyde and a thioamide.
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Coupling Reactions: The pyrrolidine and thiazole components are then linked through an imine bond, often facilitated by a condensation reaction.
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Introduction of the Pyridine Ring: The pyridine ring is attached to the thiazole ring, typically through a nucleophilic substitution or cross-coupling reaction.
Synthesis Steps Table
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Cyclization | Pyrrolidine precursors |
| 2 | Condensation | Aldehyde, thioamide |
| 3 | Condensation | Pyrrolidine, thiazole |
| 4 | Cross-coupling | Pyridine derivative, catalyst |
Biological Activities and Potential Applications
Compounds with similar structures have been investigated for various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of multiple pharmacophores in 1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide suggests potential for interaction with multiple biological targets.
Biological Activity Table
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interference with bacterial cell wall synthesis or protein synthesis |
| Antiviral | Inhibition of viral replication enzymes |
| Anticancer | Inhibition of cell proliferation pathways |
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